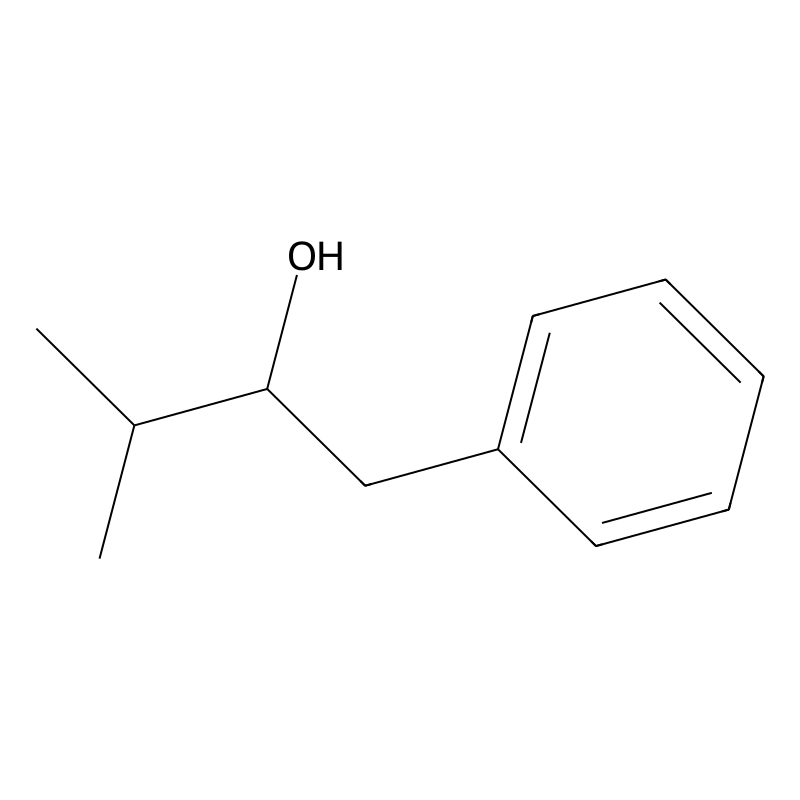

3-Methyl-1-phenylbutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Methyl-1-phenylbutan-2-ol, also known as alpha-isopropylphenethyl alcohol, is an organic compound synthesized through various methods. Research explores different reaction pathways and catalysts to optimize the synthesis process and improve yield. Studies have employed Grignard reactions, reduction of ketones, and enzymatic synthesis for its production [, ].

Biological Activity:

Research investigates the potential biological activities of 3-Methyl-1-phenylbutan-2-ol. Studies have explored its:

- Antioxidant properties: Some studies suggest potential antioxidant activity, potentially due to the presence of the hydroxyl group []. However, further research is needed to confirm its efficacy and mechanism of action.

- Antimicrobial activity: Limited research suggests potential antimicrobial activity against certain bacterial strains. However, more extensive studies are needed to evaluate its effectiveness and potential applications.

- Pharmacological properties: There is limited research on the potential pharmacological properties of 3-Methyl-1-phenylbutan-2-ol. Some studies suggest potential insecticidal and acaricidal activity. However, further investigation is necessary to understand its potential therapeutic effects and safety profile.

3-Methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O. It is classified as a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound features a phenyl group, which is a benzene ring, and a branched alkyl chain, contributing to its unique structural properties and reactivity. The compound is known for its aromatic qualities and potential applications in various industries, particularly in the fragrance sector .

- Dehydration: The compound can undergo dehydration to form 3-methyl-1-phenylbut-1-ene. This reaction involves the formation of a stable benzyl secondary carbocation, which facilitates the elimination of water .

- Oxidation: It can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into hydrocarbons or other alcohols using reducing agents such as lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Research indicates that 3-Methyl-1-phenylbutan-2-ol may exhibit various biological activities. It has been studied for its potential interactions with enzymes and receptors, particularly in the context of fragrance materials used in cosmetics and perfumes. Its safety profile has been assessed, showing it can be used in consumer products without significant adverse effects when utilized within established guidelines .

The synthesis of 3-Methyl-1-phenylbutan-2-ol can be achieved through several methods:

- Grignard Reaction: A common synthetic route involves the reaction of phenylmagnesium bromide with a suitable carbonyl compound (like 2-butanone) in an anhydrous ether solvent. This method requires precise control of temperature and reaction conditions to achieve high yields and purity.

- Industrial Production: In industrial settings, large-scale production may involve continuous flow reactors and advanced purification techniques, optimizing cost and efficiency while ensuring product quality.

3-Methyl-1-phenylbutan-2-ol has diverse applications:

- Fragrance Industry: It is widely used as a fragrance ingredient in perfumes and cosmetics due to its aromatic properties .

- Organic Synthesis: The compound serves as a reagent or intermediate in organic synthesis, facilitating the preparation of complex molecules.

- Pharmaceuticals: Investigated for its potential therapeutic uses and pharmacological properties.

Studies on the interactions of 3-Methyl-1-phenylbutan-2-ol focus on its role as a fragrance ingredient. It has been evaluated for its dermal absorption and potential irritancy in skin contact scenarios. Safety assessments indicate that it can be safely incorporated into cosmetic formulations when used appropriately .

Similar CompoundsCompound Name Structure Type Key Differences 2-Methyl-1-butanol Primary Alcohol Lacks phenyl group; simpler structure 2-Phenyl-2-butanol Tertiary Alcohol Different substitution pattern 1-Phenyl-2-propanol Secondary Alcohol Shorter alkyl chain; different branching

Uniqueness

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Methyl-1-butanol | Primary Alcohol | Lacks phenyl group; simpler structure |

| 2-Phenyl-2-butanol | Tertiary Alcohol | Different substitution pattern |

| 1-Phenyl-2-propanol | Secondary Alcohol | Shorter alkyl chain; different branching |

3-Methyl-1-phenylbutan-2-ol is distinct due to its combination of a branched alkyl chain and a phenyl group, which imparts unique chemical and physical properties. Its tertiary alcohol structure makes it less susceptible to oxidation compared to primary or secondary alcohols, while the presence of the phenyl group enhances its reactivity and potential biological interactions .

This compound's versatility across various applications underscores its significance in both industrial and research contexts.

Molecular Formula and Weight

The molecular formula of 3-methyl-1-phenylbutan-2-ol is C₁₁H₁₆O, representing a composition of eleven carbon atoms, sixteen hydrogen atoms, and one oxygen atom [1] [2] [3]. The molecular weight of this compound has been precisely determined to be 164.24 grams per mole through various analytical methods [2] [5] [7]. The compound exhibits a monoisotopic mass of 164.120115 atomic mass units, which provides critical information for mass spectrometric identification and structural confirmation [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O | [1] [2] [3] |

| Molecular Weight | 164.24 g/mol | [2] [5] [7] |

| Monoisotopic Mass | 164.120115 amu | [5] |

| Exact Mass | 164.12000 | [32] |

The empirical data demonstrates that this compound maintains a relatively compact molecular structure despite containing eleven carbon atoms, with the presence of the aromatic ring contributing significantly to the overall molecular stability [1] [5].

Structural Representation and Isomerism

The structural representation of 3-methyl-1-phenylbutan-2-ol can be expressed through multiple chemical notation systems [1] [3]. The Simplified Molecular Input Line Entry System notation for this compound is CC(C)C(CC1=CC=CC=C1)O, which clearly depicts the branched alkyl chain attached to the phenyl moiety [1] [3]. The International Chemical Identifier representation is InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3, providing a standardized structural description [1] [3] [8].

The compound exhibits structural isomerism relationships with several related phenylbutanol derivatives [10] [12]. Notably, it is distinct from 2-methyl-3-phenylbutan-2-ol and 3-methyl-2-phenylbutan-1-ol, which represent positional isomers with different hydroxyl group placements [12] [22]. The structural arrangement features a secondary alcohol functionality positioned at the second carbon of the butyl chain, with a methyl branch at the third carbon and a phenyl substituent at the terminal carbon [1] [13].

Research has identified that the compound can exist in multiple conformational states due to rotational freedom around the carbon-carbon bonds connecting the phenyl ring to the aliphatic chain [23] [24]. These conformational variations contribute to the overall structural complexity and influence the compound's physical and chemical properties [23].

Stereochemistry and Configurational Analysis

The stereochemical analysis of 3-methyl-1-phenylbutan-2-ol reveals the presence of significant configurational complexity [11] [15]. The compound contains one primary stereogenic center at the second carbon atom, where the hydroxyl group is attached [11] [15]. This stereogenic center can adopt either R or S configuration according to the Cahn-Ingold-Prelog priority rules [11] [15].

Studies have demonstrated that both enantiomeric forms of the compound exist, with distinct stereochemical descriptors [15] [16]. The R-enantiomer has been specifically identified and characterized, exhibiting the systematic name (2R)-3-methyl-1-phenylbutan-2-ol [15]. Similarly, the S-enantiomer, designated as (2S)-3-methyl-1-phenylbutan-2-ol, has been documented in the chemical literature [16].

| Stereoisomer | Configuration | Systematic Name | CAS Number |

|---|---|---|---|

| R-enantiomer | (2R) | (2R)-3-methyl-1-phenylbutan-2-ol | 63674-19-1 |

| S-enantiomer | (2S) | (2S)-3-methyl-1-phenylbutan-2-ol | Not specified |

| Racemic mixture | (±) | (±)-3-methyl-1-phenylbutan-2-ol | 705-58-8 |

The configurational analysis has been supported by nuclear magnetic resonance spectroscopy studies, which provide detailed information about the spatial arrangement of atoms around the stereogenic center [11] [15]. These analytical techniques confirm the presence of both enantiomeric forms and their distinct chemical environments.

Stereogenic Centers and Chirality

The chirality of 3-methyl-1-phenylbutan-2-ol originates from the presence of one stereogenic center located at the carbon atom bearing the hydroxyl functional group [11] [15] [20]. This asymmetric carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, an isopropyl group, and a phenylmethyl group [11] [15]. The tetrahedral arrangement of these substituents around the central carbon atom creates the chiral environment that gives rise to enantiomerism [11] [15].

Research has established that the compound follows the general rule for calculating the maximum number of stereoisomers, which is 2ⁿ where n represents the number of stereogenic centers [20]. With one stereogenic center, 3-methyl-1-phenylbutan-2-ol can exist as two possible stereoisomers that are non-superimposable mirror images of each other [11] [15] [20].

The stereogenic center exhibits specific priority assignments according to the Cahn-Ingold-Prelog system [11] [15]. The phenylmethyl group receives the highest priority due to the presence of the aromatic carbon, followed by the isopropyl group, the hydroxyl group, and finally the hydrogen atom with the lowest priority [11] [15]. This priority assignment enables the determination of absolute configuration for each enantiomer [11] [15].

Experimental studies have demonstrated that the two enantiomers exhibit identical physical properties such as boiling point, melting point, and density, but differ in their optical activity and interaction with polarized light [11] [15]. The specific rotation values for each enantiomer are equal in magnitude but opposite in sign, confirming their enantiomeric relationship [11] [15].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website